Cas no 2034429-21-3 (N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide)

N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a synthetic organic compound featuring a naphthalene core linked to a piperidine carboxamide moiety via a methylene bridge, with a thiophen-3-yloxy substituent at the 4-position of the piperidine ring. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its lipophilic naphthalene and heterocyclic components. The thiophene ether linkage may enhance metabolic stability, while the carboxamide group offers hydrogen-bonding capability for selective interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery.
N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide structure
2034429-21-3 structure
Product Name:N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide
CAS No:2034429-21-3
MF:C21H22N2O2S
MW:366.476583957672
CID:5334367
Update Time:2025-10-19

N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide
    • N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide
    • N-(naphthalen-1-ylmethyl)-4-thiophen-3-yloxypiperidine-1-carboxamide
    • Inchi: 1S/C21H22N2O2S/c24-21(22-14-17-6-3-5-16-4-1-2-7-20(16)17)23-11-8-18(9-12-23)25-19-10-13-26-15-19/h1-7,10,13,15,18H,8-9,11-12,14H2,(H,22,24)
    • InChI Key: VLYPGNOINKFQAD-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)OC1CCN(C(NCC2=CC=CC3C=CC=CC2=3)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 467
  • XLogP3: 4.2
  • Topological Polar Surface Area: 69.8

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Additional information on N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide

Introduction to N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide (CAS No. 2034429-21-3)

N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034429-21-3, represents a unique structural motif that combines the versatility of piperidine, the aromatic stability of naphthalene, and the electronic properties of thiophene. The intricate interplay of these structural elements not only contributes to its chemical reactivity but also opens up diverse possibilities for its application in drug discovery and development.

The molecular structure of N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide can be broken down into several key components. The piperidine ring, a six-membered heterocyclic amine, serves as the core scaffold, providing a rich framework for functionalization. The presence of a naphthalenylmethyl group at the nitrogen atom introduces additional lipophilicity and potential for further derivatization. Meanwhile, the thiophenyl moiety attached at the 4-position through an oxygen bridge enhances the compound's electronic properties and influences its interaction with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with remarkable accuracy. The combination of molecular modeling techniques and quantum mechanical calculations has shed light on how the structural features of N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide interact with biological receptors. These studies suggest that the compound exhibits high binding affinity to certain protein targets, making it a promising candidate for further investigation in therapeutic applications.

In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving treatment outcomes. N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide stands out as a versatile building block that can be modified to target various diseases. For instance, modifications at the naphthalene ring could enhance its solubility and bioavailability, while alterations at the thiophene moiety might fine-tune its receptor binding specificity. Such flexibility makes this compound an attractive candidate for structure-based drug design.

The synthesis of N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 1-naphthylmethylamine and 3-thienol. These intermediates are then coupled with piperidine derivatives through nucleophilic substitution reactions, followed by functional group transformations to introduce the carboxamide moiety. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to streamline these processes and improve efficiency.

One of the most compelling aspects of N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide is its potential in addressing unmet medical needs. Current research is exploring its efficacy in treating neurological disorders, where its ability to modulate neurotransmitter activity could lead to novel therapeutic strategies. Additionally, preliminary studies suggest that this compound may have anti-inflammatory properties, making it relevant for conditions such as rheumatoid arthritis and chronic inflammatory diseases. The broad spectrum of potential applications underscores the importance of continued investigation into this promising molecule.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products, which often exhibit complex structures and unique biological activities. N-[(naphthalen-1-yl)methyl]-4-(thiophen-3-yloxy)piperidine-1-carboxamide draws inspiration from such natural motifs, incorporating elements that mimic biologically active compounds found in nature. This approach not only enhances the likelihood of discovering novel therapeutics but also aligns with the growing emphasis on sustainable drug development practices.

As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. Navigating complex biological pathways requires innovative molecular tools like N-[naphthalen-1-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyymethyl]-4-(thiophene-3-yloxy)piperidine-carboxamide). By leveraging cutting-edge technologies such as CRISPR gene editing and high-throughput screening, researchers are uncovering new opportunities to harness this compound's potential for treating a wide range of diseases.

The future directions for N-[naphthalen-1-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyymethyl]-4-(thiophene-3-yloxy)piperidine-carboxamide](CAS No.2034429-213) are vast and exciting. Further exploration into its mechanism of action will be crucial for optimizing its therapeutic profile. Additionally, developing scalable synthetic routes will be essential for moving this compound from academic research into clinical practice. Collaborative efforts between chemists, biologists, and clinicians will be instrumental in realizing its full potential as a next-generation therapeutic agent.

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